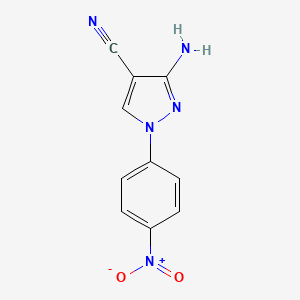

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

Description

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both an amino group and a nitrophenyl group attached to a pyrazole ring

Properties

IUPAC Name |

3-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-14(13-10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSYYQMDXMZFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)N)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379188 | |

| Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219930-67-3 | |

| Record name | 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Ethoxymethylene Malononitrile

Reaction Mechanism and General Procedure

The most direct route involves cyclocondensation of 4-nitrophenylhydrazine with ethoxymethylene malononitrile. This method leverages the nucleophilic attack of the hydrazine’s amino group on the electrophilic α-carbon of the malononitrile derivative, followed by cyclization to form the pyrazole core.

In a representative protocol, 4-nitrophenylhydrazine hydrochloride (1.0 equiv) is neutralized with triethylamine (3.0 equiv) in ethanol. Ethoxymethylene malononitrile (1.0 equiv) is added dropwise, and the mixture is refluxed for 3 hours. The crude product is filtered and recrystallized from ethanol to yield 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Optimization and Yield Data

- Solvent Effects : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Catalyst Role : Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation (yield: 57% without optimization).

- Temperature : Reflux conditions (78°C) are critical for complete cyclization; room-temperature reactions result in <20% yield.

One-Pot Multicomponent Reactions

Aldehyde-Based Multicomponent Synthesis

A scalable alternative employs 4-nitrobenzaldehyde, malononitrile, and hydrazine hydrate in a one-pot reaction. This method, adapted from green chemistry principles, uses water-ethanol (1:1) as solvent and layered double hydroxide (LDH) catalysts.

Procedure :

- 4-Nitrobenzaldehyde (1.0 equiv), malononitrile (1.0 equiv), and phenylhydrazine (1.0 equiv) are combined in ethanol-water.

- LDH@PTRMS@DCMBA@CuI (50 mg) is added, and the mixture is stirred at 55°C for 4 hours.

- The catalyst is magnetically separated, and the product is isolated via filtration (yield: 85%).

Mechanochemical Adaptations

Ball milling enhances reaction efficiency by minimizing solvent use. A reported method utilizes Fe₃O₄@SiO₂@Tannic acid nanoparticles as catalysts:

Green Synthesis Approaches

Comparative Analysis of Synthetic Methods

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile. It has shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A notable study reported that derivatives exhibited sub-micromolar activity against MRSA, indicating their potential as new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer properties. Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from the pyrazole framework have demonstrated significant activity against HeLa cells, a cervical cancer cell line, with IC50 values in the micromolar range . The structure-activity relationship (SAR) studies suggest that modifications at specific positions of the pyrazole ring enhance anticancer activity.

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-nitroaniline with appropriate carbonitrile precursors. Various synthetic routes have been explored to optimize yield and purity .

Derivatives and Their Activities

Several derivatives of this compound have been synthesized to explore their pharmacological activities. The following table summarizes key derivatives and their reported activities:

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of MRSA and E. coli. The results showed that certain compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting their potential as effective alternatives in treating resistant infections .

Case Study 2: Anticancer Activity

In another investigation, a series of pyrazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that modifications at the 4-position of the phenyl ring substantially increased cytotoxicity against breast cancer cells, indicating a promising avenue for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

3-amino-1,2,4-triazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry and materials science.

3-amino-1H-pyrazole: A simpler analog without the nitrophenyl group, used in similar research applications.

Uniqueness

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both an amino group and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for forming diverse derivatives .

Biological Activity

3-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8N4O2

- Molecular Weight : 229.19 g/mol

- CAS Number : 219930-67-3

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation in animal models.

- Antioxidant Activity : Capable of scavenging free radicals.

Antimicrobial Activity

Research indicates that this compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives of aminopyrazoles, including this compound, exhibited sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MSSA | 0.125 mg/mL |

| MRSA | 0.250 mg/mL |

| Escherichia coli | 8 mg/mL |

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies demonstrated that it significantly inhibits cell proliferation in cancer cells, with IC50 values indicating effective cytotoxicity .

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HT-29 (Colorectal Cancer) | 18 |

Anti-inflammatory Effects

In vivo studies have shown that the compound reduces inflammation markers in models of induced inflammation. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced paw edema models .

Table 3: Anti-inflammatory Efficacy

| Model | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| Carrageenan-induced Paw Edema | 50 | 65 |

| LPS-induced Neuroinflammation | 25 | 70 |

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, potentially through the modulation of anti-apoptotic proteins .

- Reduction of Oxidative Stress : The antioxidant properties contribute to its anti-inflammatory effects by reducing oxidative damage in tissues .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant activity against multi-drug resistant bacterial strains. The findings highlighted the potential for developing new antibiotics based on this scaffold. -

Case Study on Cancer Cell Lines :

In a comparative study, the efficacy of this compound was tested against standard chemotherapeutic agents. Results indicated that it could serve as a promising candidate for further development in cancer therapy, particularly due to its selective toxicity towards cancer cells over normal cells.

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Evidence ID |

|---|---|---|---|

| Catalyst | Silica triflate | Increases regioselectivity (~88% yield) | |

| Temperature | 50°C (azide coupling) | Prevents side reactions (e.g., nitrile hydrolysis) | |

| Solvent | Methylene chloride | Enhances solubility of intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.